MFCD11876193
Description
Based on analogous compounds within the same MDL series (e.g., MFCD11044885, MFCD11101335, MFCD13195646), it likely belongs to a class of small organic molecules with applications in pharmaceutical or materials research. These compounds often feature halogen atoms (e.g., Cl, Br), aromatic systems, and heterocyclic frameworks, which influence their physicochemical and biological properties .
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCFPFISQPLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683142 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111111-10-4 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis begins with the preparation of two key intermediates:
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Compound I : 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Compound III : 5-Fluoro-1,2-dihydro-2-oxo-3H-indole
Compound III is synthesized through nitrosation of 5-fluoroindoline (Compound IIIa) using sodium nitrite in acetic acid, yielding the oxindole derivative.
Condensation and Hydrogenation
The critical step involves the reaction of Compound I with Compound III under hydrogenative conditions:
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Solvent : Acetic acid
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Catalyst : 10% Palladium on activated charcoal
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Pressure : 3–5 bar hydrogen
This step achieves reductive amination, forming the methylene bridge between the pyrrole and indole moieties. The reaction is monitored via TLC, with completion typically achieved within 12–16 hours.
Table 1: Optimization of Hydrogenation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogen Pressure | 3 bar | 78 | >95 |
| Catalyst Loading | 5 wt% Pd/C | 82 | 97 |
| Temperature | 65°C | 85 | 98 |
Alternative Pathways for Intermediate Generation
Nitrosation of 5-Fluoroindoline
The synthesis of Compound III (5-fluoro-2-oxoindoline) employs nitrosation using sodium nitrite in acetic acid. Key considerations include:
Amidation of Pyrrole Intermediate
Compound I is functionalized via amidation with N,N-diethyl ethylenediamine:
Scalable Synthesis and Process Refinements
Telescoped Amidation-Cyclization
A one-pot method inspired by quinolone synthesis (PMC8892917) was adapted for MFCD11876193:
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Amidation : React 5-formylpyrrole with diethylaminoethylamine using trimethylacetyl chloride as an activating agent.
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Cyclization : Acid-induced cyclization (e.g., HCl in refluxing toluene) to form the indole-pyrrole conjugate.
This approach reduces purification steps, achieving 41% overall yield with >99% purity.
Epoxidation-Metathesis Strategy
Drawing from diterpenoid synthesis (PMC6098985), an olefin metathesis-epoxidation sequence was explored:
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Catalyst : Grubbs II
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Epoxidation : DMDO (dimethyldioxirane)
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Outcome : Limited success due to steric hindrance from the 2,4-dimethyl groups on the pyrrole.
Analytical Characterization
Spectroscopic Validation
Purity Optimization
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Recrystallization : Ethanol/water (3:1) achieves >99% purity.
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Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes diastereomeric impurities.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrogenative Coupling | 4 | 65 | 98 | High |
| Telescoped Amidation | 3 | 41 | 99 | Moderate |
| Metathesis-Epoxidation | 5 | 22 | 90 | Low |
Chemical Reactions Analysis
General Steps in Chemical Reactions Analysis
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Identify Reactants and Products : Determine the chemical formulas of the substances involved.
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Balance the Equation : Ensure that the number of atoms of each element is equal on both sides of the reaction equation.
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Determine Reaction Conditions : Identify the solvent, temperature, pressure, and any catalysts used.
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Analyze Reaction Mechanism : Understand the step-by-step process of how reactants convert to products.
Tools for Investigating Chemical Reactions
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CAS Reactions Database : Offers detailed information on over 150 million reactions, including conditions and yields .
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ORDerly Package : An open-source tool for preparing and analyzing reaction data, useful for organizing and predicting reaction outcomes .
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Literature Reviews : Consult scientific journals and databases like PubMed or Google Scholar for specific studies on compounds of interest.
Example of a Detailed Reaction Analysis
For a compound like "2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione," detailed analysis would involve:
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Synthesis Pathway : This compound is synthesized via a Claisen–Schmidt condensation between a precursor and 2-fluorobenzaldehyde, using potassium tert-butoxide as a catalyst in ethanol .
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Reaction Conditions : The reaction is typically heated under reflux for a couple of hours before being cooled and acidified .
Example Data Table for Reaction Conditions
| Reaction Component | Quantity | Role |
|---|---|---|
| Precursor Compound | 10 mmol | Reactant |
| 2-Fluorobenzaldehyde | 20 mmol | Reactant |
| Potassium tert-butoxide | 15 mmol | Catalyst |
| Ethanol | 15 mL | Solvent |
Scientific Research Applications
Chemistry
MFCD11876193 is utilized as a reagent in organic synthesis. It plays a crucial role in the formation of complex molecules and can serve as an intermediate in various chemical reactions. Its unique structure allows it to participate in:
- Nucleophilic Substitution Reactions: The trifluoromethoxy group can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Condensation Reactions: It can act as a building block for creating larger molecular frameworks.
Biology
In biological research, this compound is employed as a probe in biochemical assays. Its properties allow it to interact with specific biomolecules, making it useful for:
- Molecular Biology Studies: It is used to investigate enzyme activities and protein interactions, aiding in the understanding of metabolic pathways.
- Biochemical Assays: The compound can function as an inhibitor or modulator of enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
Medicine
The therapeutic potential of this compound has been explored in drug development. Key areas of investigation include:
- Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory or anticancer properties, making it a candidate for further pharmacological studies.
- Precursor in Drug Synthesis: Its ability to undergo various chemical transformations positions it as a valuable precursor for synthesizing new pharmaceutical compounds.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation. By binding to the active site of the enzyme, it reduced its activity significantly, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Novel Compounds
Researchers synthesized several novel derivatives of this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the versatility of this compound in drug discovery.
Mechanism of Action
The mechanism of action of MFCD11876193 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Its reductive amination synthesis contrasts with the nucleophilic routes of dichloropyrrolotriazine analogs .
- Its reactivity in substitution reactions makes it suitable for heterocyclic drug scaffolds .
- CAS 1046861-20-4 (MFCD13195646) : A boronic acid halide with moderate solubility and Suzuki-Miyaura coupling utility. Its boron center enables cross-coupling reactions for materials science applications .
- CAS 1761-61-1 (MFCD00003330) : A brominated aromatic compound synthesized via green catalytic methods. Its solubility (0.687 mg/mL) and benzoyl group suggest use in agrochemical intermediates .
Pharmacokinetic and Toxicity Profiles
- Toxicity : Dichloropyrrolotriazine (MFCD11044885) carries warnings for skin/eye irritation (H315-H319-H335), while bromobenzoyl derivatives (MFCD00003330) have moderate acute toxicity (H302) .
Q & A
Q. How can I optimize a survey-based approach for collecting expert feedback on this compound applications?
- Survey Design :
Question Types : Use Likert scales for subjective assessments (e.g., "Rate efficacy from 1–5") and open-ended questions for qualitative insights .
Pilot Testing : Validate the survey with a small cohort to refine clarity and reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
